molecular formula C24H21ClN4O4S B254089 N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Cat. No. B254089
M. Wt: 497 g/mol
InChI Key: FHRWZKRILDJTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide, commonly known as CPITP, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of CPITP is not fully understood. However, it has been proposed that CPITP may act by inhibiting the activity of certain enzymes or proteins involved in the pathogenesis of diseases. CPITP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPITP has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
CPITP has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. CPITP has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, CPITP has been shown to inhibit the growth of bacterial cells.

Advantages and Limitations for Lab Experiments

CPITP has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities. However, CPITP also has some limitations for laboratory experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.

Future Directions

There are several future directions for the study of CPITP. One potential direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a drug candidate for the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of CPITP and to optimize its pharmacological properties.

Synthesis Methods

CPITP can be synthesized by a multi-step process that involves the reaction of various chemical reagents. The synthesis of CPITP involves the reaction of 4-chlorobenzoic acid, 4-isopropoxybenzaldehyde, and 2-aminothiazole in a solvent mixture of acetic acid and acetic anhydride. The reaction mixture is heated under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

CPITP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. CPITP has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

Product Name

N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-7-methyl-5-oxo-3-N-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

InChI

InChI=1S/C24H21ClN4O4S/c1-13(2)33-18-10-8-17(9-11-18)27-22(31)20-21(23(32)28-16-6-4-15(25)5-7-16)34-24-26-14(3)12-19(30)29(20)24/h4-13H,1-3H3,(H,27,31)(H,28,32)

InChI Key

FHRWZKRILDJTGX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(C)C

Canonical SMILES

CC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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